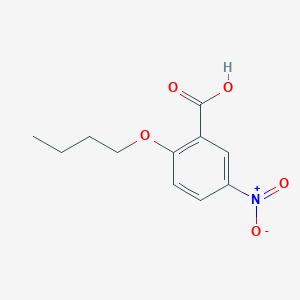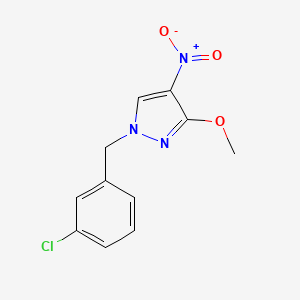![molecular formula C22H21NO3S B4396691 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
Descripción general
Descripción
4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide is an organic compound with a complex structure that includes benzylsulfonyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sulfur dioxide and chlorine to form benzylsulfonyl chloride.
Nucleophilic Substitution: Benzylsulfonyl chloride reacts with a nucleophile, such as an amine, to form the benzylsulfonyl intermediate.
Amidation: The benzylsulfonyl intermediate reacts with 2-methylphenylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(methylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
- 4-[(ethylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
- 4-[(propylsulfonyl)methyl]-N-(2-methylphenyl)benzamide
Uniqueness
4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide is unique due to its specific benzylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(benzylsulfonylmethyl)-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-17-7-5-6-10-21(17)23-22(24)20-13-11-19(12-14-20)16-27(25,26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNXUYFSIYGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-({2-[(2-CHLOROBENZYL)AMINO]-2-OXOACETYL}AMINO)BENZOATE](/img/structure/B4396609.png)
![2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4396625.png)
![N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B4396639.png)
![2-(3,4-dichlorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4396644.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396654.png)

![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B4396674.png)
![N-[(4-ethoxy-3-iodo-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4396685.png)


![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4396707.png)
![tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B4396709.png)

